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molecular formula C12H12N4O3 B8349849 Methyl 4-[(2,6-diaminopyrimidin-4-yl)oxy]benzoate CAS No. 877874-65-2

Methyl 4-[(2,6-diaminopyrimidin-4-yl)oxy]benzoate

Cat. No. B8349849
M. Wt: 260.25 g/mol
InChI Key: DOTVHEVSCNWOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372971B2

Procedure details

Methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) was dissolved in 18 mL of anhydrous dioxane in 10-20 mL microwave vial (Personal Chemistry) and solid Cs2CO3 was added to this solution. The suspension was stirred at ambient temperature for 10 min, then 4-chloro-2,6-diaminopyrimidine (1.45 g, 10.0 mmol) was added. The vial was capped and microwaved at 200° C. for 40 min. Then MeOH was added to dissolve the formed suspension to produce a clear amber solution. The solution was transferred into a round-bottom flask and concentrated down to ca. 20 mL. This solution was purified by silica gel chromatography using 100% ethyl acetate as eluent. The product was additionally re-crystallized from ca. 50 mL of 4:1 mixture of EtOAc/MeOH. The product was filtered, washed with 40 mL of EtOAc, 40 mL of anhydrous Et2O and dried in vacuo to give the title product as a white solid (0.812 g). Yield 31.2%.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
31.2%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.Cl[C:13]1[CH:18]=[C:17]([NH2:19])[N:16]=[C:15]([NH2:20])[N:14]=1.CO>O1CCOCC1.C([O-])([O-])=O.[Cs+].[Cs+]>[NH2:20][C:15]1[N:14]=[C:13]([O:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=2)[CH:18]=[C:17]([NH2:19])[N:16]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCOCC1
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
1.45 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at ambient temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to this solution
CUSTOM
Type
CUSTOM
Details
The vial was capped
CUSTOM
Type
CUSTOM
Details
microwaved at 200° C. for 40 min
Duration
40 min
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the formed suspension
CUSTOM
Type
CUSTOM
Details
to produce a clear amber solution
CUSTOM
Type
CUSTOM
Details
The solution was transferred into a round-bottom flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down to ca. 20 mL
CUSTOM
Type
CUSTOM
Details
This solution was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
The product was additionally re-crystallized from ca. 50 mL of 4:1 mixture of EtOAc/MeOH
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with 40 mL of EtOAc, 40 mL of anhydrous Et2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=NC(=CC(=N1)OC1=CC=C(C(=O)OC)C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.812 g
YIELD: PERCENTYIELD 31.2%
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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